Bienvenue dans la boutique en ligne BenchChem!

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid

pKa modulation carboxylic acid acidity fluorine inductive effect

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS 1780846-70-9) is a fluorinated cyclobutane carboxylic acid building block (molecular formula C₁₁H₁₀F₂O₂, MW 212.19 g/mol) wherein a gem-difluoro substitution at the 3-position of the cyclobutane ring is combined with a phenyl group and a carboxylic acid moiety at the 1-position. The gem-difluorocyclobutane core is recognized as a valuable structural element in drug discovery, conferring distinct conformational, electronic, and metabolic stability properties compared to non-fluorinated and mono-fluorinated analogs.

Molecular Formula C11H10F2O2
Molecular Weight 212.19 g/mol
CAS No. 1780846-70-9
Cat. No. B1434871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid
CAS1780846-70-9
Molecular FormulaC11H10F2O2
Molecular Weight212.19 g/mol
Structural Identifiers
SMILESC1C(CC1(F)F)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C11H10F2O2/c12-11(13)6-10(7-11,9(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,14,15)
InChIKeyNTWMVKXVOBZZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS 1780846-70-9): A gem-Difluorinated Cyclobutane Carboxylic Acid Building Block for Medicinal Chemistry


3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid (CAS 1780846-70-9) is a fluorinated cyclobutane carboxylic acid building block (molecular formula C₁₁H₁₀F₂O₂, MW 212.19 g/mol) wherein a gem-difluoro substitution at the 3-position of the cyclobutane ring is combined with a phenyl group and a carboxylic acid moiety at the 1-position [1]. The gem-difluorocyclobutane core is recognized as a valuable structural element in drug discovery, conferring distinct conformational, electronic, and metabolic stability properties compared to non-fluorinated and mono-fluorinated analogs [2]. The compound has been referenced in three patents, indicating its relevance as a proprietary intermediate in therapeutic development programs [1].

Why Non-Fluorinated or Mono-Fluorinated Cyclobutane Carboxylic Acids Cannot Replace 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid in Lead Optimization Programs


Systematic studies on functionalized gem-difluorocycloalkanes have demonstrated that gem-difluorination predictably decreases the pKₐ of the carboxylic acid group by 0.3–0.5 units and lowers LogP by 0.54–0.55 log units compared to non‑fluorinated counterparts [1]. Additionally, the position of the CF₂ moiety (3,3- vs. 2,2-substitution) critically influences lipophilicity, aqueous solubility, and molecular conformation, such that regioisomeric difluorocyclobutane building blocks are not interchangeable without altering key drug-like properties [2]. Consequently, substituting the 3,3-difluoro-1-phenylcyclobutane scaffold with the non‑fluorinated 1-phenylcyclobutane-1-carboxylic acid or the 2,2‑difluoro regioisomer would unpredictably perturb acidity, lipophilicity, and target engagement—risking SAR inconsistencies and project delays.

Quantitative Differentiation Evidence for 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid vs. Closest Analogs


pKₐ Reduction by gem-Difluorination: Quantified Acidification vs. Non-Fluorinated 1-Phenylcyclobutane-1-carboxylic acid

The gem-difluoro substitution at the 3-position of the cyclobutane ring is expected to decrease the pKₐ of the carboxylic acid group by 0.3–0.5 units relative to the non-fluorinated 1-phenylcyclobutane-1-carboxylic acid. This estimate is derived from a systematic study of functionalized gem-difluorocycloalkanes (C3–C7 ring sizes) which demonstrated that gem-difluorination decreases pKₐ values by 0.3–0.5 units (ΔpKₐ = −0.3 to −0.5) for carboxylic acid derivatives [1]. The predicted pKₐ of the non-fluorinated analog 1-phenylcyclobutane-1-carboxylic acid is 4.39 ± 0.20 [2]; applying the gem-difluorination acidification shift yields an estimated pKₐ of approximately 3.9–4.1 for the target compound.

pKa modulation carboxylic acid acidity fluorine inductive effect

Lipophilicity Decrease by gem-Difluorination: Quantified LogP Shift vs. Non-Fluorinated Cyclobutane Carboxylic Acid

Gem-difluorination of cyclobutane carboxylic acids decreases the octanol-water partition coefficient (LogP) by 0.54–0.55 log units compared to the non‑fluorinated counterparts [1]. For the target compound, the computed XLogP3-AA is 2.4 [2], while the non‑fluorinated 1-phenylcyclobutane-1-carboxylic acid has a predicted LogP of approximately 2.69–2.69 (calculated) or 2.11 (experimentally measured) [3]. The trend is consistent with the class-level observation that gem‑difluorination renders cyclobutane carboxylic acids measurably less lipophilic than their non‑fluorinated congeners, which is a distinctive and counterintuitive property of alicyclic gem‑difluoro motifs—unlike aromatic fluorination, which often increases lipophilicity.

lipophilicity modulation LogP fluorine effect on hydrophilicity

Metabolic Stability Enhancement by gem-Difluorination: Blocking CYP-Mediated Oxidation at the 3-Position

The CF₂ moiety at the 3-position of the cyclobutane ring serves as a metabolically inert replacement for the CH₂ group, effectively blocking cytochrome P450-mediated oxidation at this site. A systematic study of gem‑difluorinated cycloalkanes demonstrated that gem‑difluorination either did not affect or slightly improved the metabolic stability of model derivatives, as measured by intrinsic clearance (CLint) in human liver microsomes [1]. By contrast, the non‑fluorinated 1-phenylcyclobutane-1-carboxylic acid bears oxidatively labile CH₂ groups at the 3-position that are susceptible to CYP-mediated hydroxylation. This class‑level finding has been further validated in drug discovery contexts where the 3,3‑difluorocyclobutyl motif was specifically incorporated as a piperidine ring replacement in GLP‑1 receptor agonists to reduce hERG inhibitory activity while maintaining metabolic stability [2].

metabolic stability oxidative metabolism CYP blockade intrinsic clearance

Regiochemical Differentiation: 3,3-Difluoro vs. 2,2-Difluorocyclobutane Carboxylic Acid Building Blocks

The regioisomeric placement of the gem‑difluoro group at the 3-position (as in the target compound) versus the 2‑position produces measurably different physicochemical profiles. A comprehensive study comparing 2,2‑difluorocyclobutane and 3,3‑difluorocyclobutane carboxylic acid derivatives demonstrated distinct dissociation constants (pKₐ) and LogP values for the two regioisomeric series [1]. The 3,3‑difluoro pattern places the fluorine atoms distal to the carboxylic acid and phenyl substituents, minimizing direct electronic perturbation of the acid group while retaining the metabolic and conformational benefits of gem‑difluorination. This regiochemical distinction is non‑trivial: the 2,2‑difluoro isomer exhibits different conformational preferences due to the proximity of the CF₂ unit to the 1‑position substituents, which can alter the preferred dihedral angles and thus the three‑dimensional presentation of the phenyl ring and carboxylic acid to biological targets.

regiochemistry 2,2-difluorocyclobutane 3,3-difluorocyclobutane conformational analysis

Multigram Synthetic Accessibility of 3,3-Difluorocyclobutyl Building Blocks

A robust, multigram-scale synthetic route to 3,3‑difluorocyclobutyl‑substituted building blocks—including the carboxylic acid, amine, alcohol, azide, trifluoroborate, and ketone derivatives—has been developed and published, demonstrating the feasibility of producing this scaffold in quantities sufficient for medicinal chemistry lead optimization [1]. This established synthetic accessibility contrasts with the historically challenging synthesis of 2‑aryl-substituted gem‑difluorocyclobutanes, which often requires harsh reaction conditions and limited substrate scope [2]. The commercial availability of the target compound at 95% minimum purity from multiple vendors (e.g., AKSci, CymitQuimica, Leyan at 98% purity) further confirms a mature supply chain capable of supporting both exploratory and advanced research programs .

multigram synthesis 3,3-difluorocyclobutyl building blocks synthetic scalability

Optimal Application Scenarios for 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid Based on Evidence-Supported Differentiation


Lead Optimization of Carboxylic Acid-Containing Drug Candidates Requiring Fine-Tuned pKₐ and Lipophilicity

When a lead series contains a 1-phenylcyclobutane-1-carboxylic acid moiety and the project team needs to simultaneously reduce pKₐ (for improved oral absorption or target engagement at physiological pH) and lower LogP (to mitigate phospholipidosis risk or improve solubility), the 3,3-difluoro analog provides a predictable acidification of 0.3–0.5 pKₐ units and a LogP reduction of approximately 0.5 log units compared to the non‑fluorinated scaffold, as established by the gem‑difluorocycloalkane structure–property relationship catalog [1]. This enables rational multiparameter optimization without introducing additional heteroatoms or ring systems that would increase molecular complexity.

Blocking CYP-Mediated Oxidative Metabolism at the Cyclobutane 3-Position

For cyclobutane-containing drug candidates where in vitro metabolite identification studies have pinpointed CYP-mediated hydroxylation at the cyclobutane 3‑position as a primary clearance pathway, substituting the labile CH₂ group with a CF₂ moiety (i.e., replacing the non‑fluorinated building block with the 3,3‑difluoro analog) is expected to maintain or slightly improve metabolic stability based on established class-level trends [1]. This strategy has been validated in the GLP‑1 receptor agonist field, where the 3,3‑difluorocyclobutyl motif was employed to reduce hERG liability while preserving metabolic stability [2].

Conformational Restriction and Bioisosteric Replacement in Fragment-Based Drug Design

The 1‑phenyl‑3,3‑difluorocyclobutane scaffold provides a conformationally restricted framework wherein the gem‑difluoro group at the 3‑position locks the cyclobutane ring into a puckered conformation with distinct dihedral angles compared to non‑fluorinated or 2,2‑difluoro regioisomers [1]. This makes the compound a valuable building block for fragment-based drug design and scaffold-hopping exercises where precise three‑dimensional presentation of the phenyl ring and carboxylic acid pharmacophore is required for target complementarity. The commercial availability of the compound at 95–98% purity [2] facilitates rapid procurement and screening.

Proprietary IP Generation via 3,3-Difluorocyclobutane Core Incorporation

The compound has been cited in three patents, indicating its established role as a proprietary intermediate in therapeutic development programs [1]. Incorporating the 3,3‑difluoro‑1‑phenylcyclobutane scaffold into a lead series can strengthen patent claims by establishing novelty over prior art that relies on non‑fluorinated or mono‑fluorinated cyclobutane derivatives. The regiochemical specificity (3,3‑difluoro vs. 2,2‑difluoro) further enables precise Markush claiming and freedom‑to‑operate differentiation from competitor programs employing alternative regioisomeric building blocks [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-1-phenylcyclobutane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.